molecular formula C10H8O2 B3185663 1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo- CAS No. 1187243-13-5

1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo-

Cat. No.: B3185663
CAS No.: 1187243-13-5
M. Wt: 160.17 g/mol
InChI Key: ZCYYAXGBDPFCJS-UHFFFAOYSA-N
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Description

1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo- is a chemical compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a carboxaldehyde group at the 5-position and a keto group at the 2-position of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo- can be synthesized through several methods. One common approach involves the oxidation of 1H-indene-5-carboxaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the temperature is carefully controlled to avoid over-oxidation.

Industrial Production Methods: In industrial settings, the production of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo- often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Halogens, nitrating agents, Friedel-Crafts catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated indene derivatives.

Scientific Research Applications

1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-2-oxo- involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the carboxaldehyde group can undergo condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, contributing to the compound’s reactivity and potential biological activities.

Comparison with Similar Compounds

**Similar Compounds

Properties

IUPAC Name

2-oxo-1,3-dihydroindene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-6-7-1-2-8-4-10(12)5-9(8)3-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYYAXGBDPFCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257565
Record name 2,3-Dihydro-2-oxo-1H-indene-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187243-13-5
Record name 2,3-Dihydro-2-oxo-1H-indene-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187243-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-oxo-1H-indene-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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